(2-Isopropylphenyl)hydrazine hydrochloride
Overview
Description
“(2-Isopropylphenyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C9H15ClN2 . It is used in various chemical reactions and has specific physical and chemical properties .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H15ClN2 . The exact structure is not provided in the sources.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 186.68200 and a melting point of 206-210 °C . Other physical and chemical properties like density, boiling point, and flash point are not provided in the sources .Scientific Research Applications
1. Synthesis and Antimicrobial Evaluation
(Sharshira & Hamada, 2012) explored the synthesis of pyrazole derivatives using hydrazine compounds, demonstrating potential antimicrobial applications.
2. Development of Fluorescent Sensors
Research by (Zhang et al., 2020) focused on developing fluorescent sensors for detecting hydrazine in environmental and biological systems.
3. Pharmaceutical Research
Hydralazine hydrochloride, related to (2-Isopropylphenyl)hydrazine hydrochloride, has been studied for its sustained release in pharmaceutical applications by (Mughal et al., 2013).
4. Hydrodechlorination Catalyst
(Kopinke et al., 2004) investigated hydrazine as a reductant in the hydrodechlorination of chlorinated organic compounds.
5. Reduction of Alcohols
Hydrazine derivatives were used in the reduction of alcohols, as studied by (Movassaghi & Ahmad, 2007) and (Movassaghi & Ahmad, 2007).
6. Antitumor Activity
The antitumor potential of hydrazide-hydrazone derivatives was evaluated in research conducted by (Mohareb, Fleita & Sakka, 2010).
7. Graphene Oxide Reduction
(Chua & Pumera, 2016) investigated the effects of hydrazine treatment on graphene oxide, providing insights into its reductive capabilities.
8. Synthesis of Hydrazine
Methods for oxidative N-N coupling of ammonia surrogates to synthesize hydrazine were explored by (Wang et al., 2020).
Safety and Hazards
“(2-Isopropylphenyl)hydrazine hydrochloride” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of a fire involving this material, use dry powder or carbon dioxide extinguishers .
Mechanism of Action
Target of Action
It is known that hydrazine derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Hydrazine derivatives are known to act as vasodilators, primarily in resistance arterioles . They inhibit the release of calcium from the sarcoplasmic reticulum in arterial smooth muscle cells, leading to vasodilation .
Biochemical Pathways
Hydralazine, a related hydrazine derivative, has been shown to activate the hif pathway through inhibition of phd activity, initiating a pro-angiogenic phenotype . This could potentially be a pathway affected by (2-Isopropylphenyl)hydrazine hydrochloride.
Pharmacokinetics
It is reported to have high gi absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.
Result of Action
Based on its structural similarity to other hydrazine derivatives, it may cause vasodilation and have potential effects on angiogenesis .
Properties
IUPAC Name |
(2-propan-2-ylphenyl)hydrazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-7(2)8-5-3-4-6-9(8)11-10;/h3-7,11H,10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXZKQCZCLMTPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58928-82-8 | |
Record name | [2-(propan-2-yl)phenyl]hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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